ethyl 3-acetamido-5-bromo-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-acetamido-5-bromo-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O3/c1-3-15-8(14)5-6(9)11-12-7(5)10-4(2)13/h3H2,1-2H3,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIXCTDPJSRTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1NC(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204906 | |
| Record name | Ethyl 3-(acetylamino)-5-bromo-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017802-87-7 | |
| Record name | Ethyl 3-(acetylamino)-5-bromo-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017802-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(acetylamino)-5-bromo-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 3-acetamido-5-bromo-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the Acetamido Group: The acetamido group is introduced via acylation reactions, where an acyl chloride or anhydride reacts with the pyrazole derivative.
Bromination: The bromine atom is introduced using brominating agents such as N-bromosuccinimide (NBS) under mild conditions.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol in the presence of an acid catalyst.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 5-position undergoes nucleophilic substitution under varying conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine substitution | Amines (e.g., NH₃), K₂CO₃, DMF, 80°C, 12h | 5-Amino-pyrazole derivative | 60–75% | |
| Thiol substitution | Thiols (e.g., PhSH), NaH, THF, rt, 6h | 5-Thioether-pyrazole derivative | 50–65% | |
| Halogen exchange | CuI, KI, DMF, 120°C, 24h | 5-Iodo-pyrazole derivative | 45–55% |
Key Findings :
-
Amine substitutions proceed efficiently with polar aprotic solvents and mild bases.
-
Thiol substitutions require strong bases like NaH to activate the nucleophile.
Oxidation Reactions
The acetamido and ester groups are susceptible to oxidation:
Mechanistic Insights :
-
Acetamido oxidation to nitro involves acidic permanganate-mediated cleavage of the amide bond followed by nitration .
-
Ester hydrolysis under acidic dichromate conditions proceeds via nucleophilic acyl substitution .
Reduction Reactions
Selective reduction of functional groups:
| Target Group | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromine → Hydrogen | LiAlH₄, THF, 0°C → rt, 4h | 5-Dehydrobromo-pyrazole derivative | 55–65% | |
| Ester → Alcohol | NaBH₄, MeOH, rt, 2h | 4-Hydroxymethyl-pyrazole derivative | 40–50% |
Limitations :
-
LiAlH₄ may over-reduce the pyrazole ring if not temperature-controlled.
Condensation and Cyclization
The ester and acetamido groups enable further derivatization:
Applications :
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating (>120°C) in polar solvents leads to decarboxylation .
-
Hydrolytic Sensitivity : The ester group undergoes partial hydrolysis in aqueous basic conditions (pH > 10).
Comparative Reaction Efficiencies
| Reaction | Optimal Reagent | Temperature | Time | Efficiency |
|---|---|---|---|---|
| Bromine substitution | K₂CO₃ + NH₃ | 80°C | 12h | High (★★★★☆) |
| Acetamido oxidation | KMnO₄ + H₂SO₄ | 100°C | 8h | Moderate (★★★☆☆) |
| Ester hydrolysis | K₂Cr₂O₇ + H₂SO₄ | Reflux | 12h | High (★★★★☆) |
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-acetamido-5-bromo-1H-pyrazole-4-carboxylate serves as a crucial building block in the synthesis of bioactive molecules with potential therapeutic properties. Its derivatives have shown promise in various pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral effects.
Case Studies
-
Antimicrobial Activity : A study demonstrated that this compound exhibits significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.5 µg/mL.
Compound Inhibition Zone (mm) MIC (µg/mL) MBC (µg/mL) This compound 20 0.5 2 Control (Amoxicillin) 30 0.25 1 - Anti-inflammatory Studies : Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, showcasing its potential in treating inflammatory diseases.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex heterocyclic systems. Its ability to undergo substitution reactions allows for the creation of various derivatives that may possess unique biological activities.
Biological Studies
The compound is employed in biological studies to investigate the mechanisms of action related to pyrazole derivatives. Its acetamido group can form hydrogen bonds with biological macromolecules, while the bromine atom may participate in halogen bonding, influencing enzyme or receptor activity.
Mechanism of Action
The mechanism of action of ethyl 3-acetamido-5-bromo-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Similarity and Key Differences
The following table summarizes structurally related pyrazole derivatives and their distinguishing features:
Functional Group Impact on Properties
- Acetamido vs. Azido Groups : The acetamido group in the target compound supports hydrogen bonding (N–H···O interactions), enhancing crystallinity and solubility in polar solvents. In contrast, the azido group in the 4-bromobenzyl derivative is highly reactive, enabling click chemistry applications but reducing stability.
- Bromine Position : Bromine at position 5 (target compound) vs. position 3 (1257861-04-3) alters electronic effects. The 5-bromo substitution may deactivate the pyrazole ring toward electrophilic substitution compared to 3-bromo analogs.
- Carboxylate Ester Variations : Ethyl esters (target compound) vs. methyl esters (e.g., 1086391-06-1) affect hydrolysis rates and bioavailability. Ethyl groups generally slow esterase-mediated degradation.
Spectroscopic and Reactivity Comparisons
- IR Spectroscopy : The target compound’s acetamido group would show C=O stretches near 1680 cm⁻¹, similar to the 1681 cm⁻¹ peak in the azido analog . Azido derivatives exhibit distinct N₃ stretches (~2100–2150 cm⁻¹), absent in the acetamido compound.
- NMR Shifts : The 1H NMR of the 4-bromobenzyl analog shows a pyrazole proton at δ 7.74, while bromine’s electron-withdrawing effect in the target compound would deshield adjacent protons.
- Reactivity : The 5-bromo substituent in the target compound is less sterically hindered than 3-bromo analogs, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Ethoxy-substituted derivatives (1207431-91-1) may undergo nucleophilic displacement at C4.
Biological Activity
Ethyl 3-acetamido-5-bromo-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, focusing on its antimicrobial, anti-inflammatory, and antiviral properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be represented structurally as follows:
This compound features a pyrazole ring substituted with an acetamido group and a bromine atom, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound.
In Vitro Studies
A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound | Inhibition Zone (mm) | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| This compound | 20 | 0.5 | 2 |
| Control (Amoxicillin) | 30 | 0.25 | 1 |
The minimum inhibitory concentration (MIC) values suggest that this compound is effective at low concentrations, indicating strong antibacterial properties .
Anti-inflammatory Activity
Pyrazole derivatives have also been investigated for their anti-inflammatory effects. This compound was tested for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
Experimental Findings
In a study assessing COX inhibition, this compound showed promising results:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 45 | 70 |
| Control (Ibuprofen) | 85 | 90 |
These findings suggest that the compound has a moderate ability to inhibit COX enzymes, potentially reducing inflammation .
Antiviral Activity
The antiviral properties of pyrazole derivatives have been explored in various studies. This compound was tested against viral strains such as the yellow fever virus.
Bioassay Results
In bioassays evaluating antiviral activity, the compound demonstrated effective inhibition of viral replication:
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | 25 | >100 | >4 |
| Control (Acyclovir) | 15 | >200 | >13 |
The selectivity index indicates that this compound is relatively safe while being effective against viral infections .
Q & A
Q. Optimization Factors :
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 120°C | 75–85% | |
| Azide Introduction | TMSN₃, TFA, 50°C | 96% | |
| Purification | Flash chromatography | >90% |
What advanced spectroscopic techniques validate the structure of this compound, and how are ambiguities resolved?
Answer:
- ¹H/¹³C NMR : Key signals include δ 7.74 (pyrazole-H), 4.28 ppm (OCH₂CH₃), and 161.5 ppm (ester C=O). Ambiguities in splitting (e.g., δ 5.14 ppm for benzyl-CH₂) are resolved via 2D NMR (HSQC, HMBC) .
- IR Spectroscopy : Azide (2129 cm⁻¹) and ester C=O (1681 cm⁻¹) stretches confirm functional groups .
- Mass Spectrometry : HRMS-EI matches calculated [M⁺] at 349.0169 .
Q. Data Validation :
- Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism) causing signal splitting.
- DFT Calculations : Predict chemical shifts (e.g., B3LYP/6-31G* level) to cross-validate experimental spectra .
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 7.74 (s, pyrazole-H), 4.28 (q) | |
| ¹³C NMR | 161.5 ppm (C=O), 105.5 ppm (C-Br) | |
| IR | 2129 cm⁻¹ (azide), 1681 cm⁻¹ (C=O) |
How do computational methods enhance reaction design for derivatives of this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example:
- Solvent Effects : Methylene chloride stabilizes intermediates during azide substitution, reducing side reactions .
- Catalyst Screening : ICReDD’s workflow identifies TFA as optimal for protonating intermediates, corroborated by 90% experimental yields .
Case Study :
DFT-guided optimization of Huisgen cycloaddition (click chemistry) with alkynes selects Cu(I) catalysts, achieving 85% yield for triazole hybrids .
What strategies address regioselectivity challenges during pyrazole ring functionalization?
Answer:
- Electronic Effects : The C-5 bromine withdraws electron density, directing electrophiles to C-3. Acetamido groups further deactivate adjacent positions .
- Experimental Validation : Bromination of parent pyrazole esters with NBS in DMF shows >80% selectivity at C-3 .
Q. Methodological Approach :
- Use directing groups (e.g., -NHCOCH₃) to block undesired positions.
- Monitor reaction progress via TLC and adjust stoichiometry to favor mono-substitution .
How can this compound serve as a precursor for bioactive triazole-pyrazole hybrids?
Answer:
The C-3 azide undergoes Huisgen cycloaddition with terminal alkynes under Cu(I) catalysis. For example:
- Reaction Conditions : Anhydrous DCM, 1:1.2 molar ratio (azide:alkyne), 24 h at 25°C.
- Outcome : Triazole hybrids with anti-microbial activity (IC₅₀: 10–50 µM) are synthesized .
Q. Optimization :
- Click Chemistry : Azide-alkyne cycloaddition efficiency improves with microwave irradiation (15 min, 70% yield) .
How should researchers handle contradictory spectral or reactivity data during characterization?
Answer:
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm assignments. For example, HMBC correlations resolve ambiguous carbonyl signals .
- Replicate Experiments : Statistical design of experiments (DoE) identifies outliers. Central composite designs optimize solvent ratios and temperatures .
Case Study :
Discrepancies in ¹H NMR integration for pyrazole-H (δ 7.74 vs. δ 8.02 in analogs) were resolved by repeating reactions under anhydrous conditions .
What are the implications of substituent positioning on this compound’s reactivity and applications?
Answer:
- C-5 Bromine : Enhances electrophilic substitution at C-3 and stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- C-3 Acetamido : Participates in hydrogen bonding, influencing crystal packing and solubility (logP: 1.2–1.5) .
Comparative Analysis :
Methyl analogs (e.g., ethyl 5-amino-1-methylpyrazole-4-carboxylate) show reduced steric hindrance, enabling faster kinetics in nucleophilic substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
